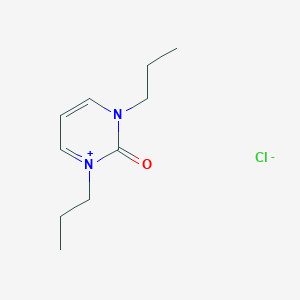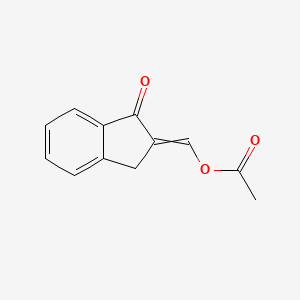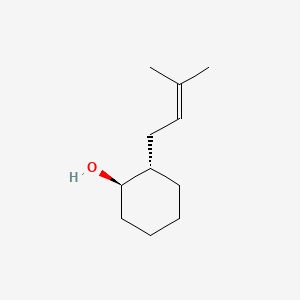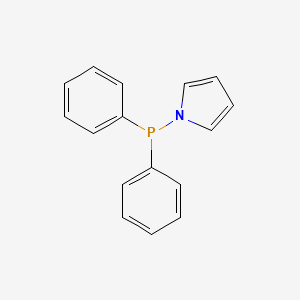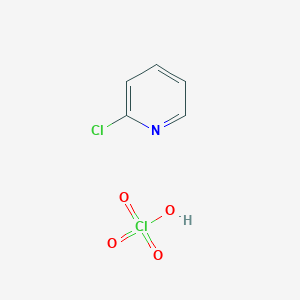
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imino group.
Substitution: The phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline involves its interaction with specific molecular targets. The imino and phenyl groups may play a role in binding to enzymes or receptors, influencing various biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenylthiazole: Lacks the imino group but shares the thiazole and phenyl structure.
2-(2-Imino-4-methyl-1,3-thiazol-3(2H)-yl)aniline: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline is unique due to the combination of the imino group and the phenyl group attached to the thiazole ring. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
52131-67-6 |
|---|---|
Molecular Formula |
C15H13N3S |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2-(2-imino-4-phenyl-1,3-thiazol-3-yl)aniline |
InChI |
InChI=1S/C15H13N3S/c16-12-8-4-5-9-13(12)18-14(10-19-15(18)17)11-6-2-1-3-7-11/h1-10,17H,16H2 |
InChI Key |
OARXZLUEWWLDKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N)N2C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


